1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the piperazine and phenyl groups. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic uses include targeting specific biological pathways or receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to interact with biological molecules, potentially inhibiting or activating certain pathways. The piperazine and phenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, which may have different substituents on the core structure. These compounds can be compared based on their biological activity, chemical reactivity, and potential applications. The unique combination of the piperazine and phenyl groups in 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione sets it apart from other derivatives, potentially offering distinct advantages in its applications.
Properties
Molecular Formula |
C29H26N4O4 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26N4O4/c1-20-11-13-22(14-12-20)33-28(35)27-26(23-9-5-6-10-24(23)37-27)32(29(33)36)19-25(34)31-17-15-30(16-18-31)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 |
InChI Key |
AMNCJDGWAGQDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.